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Compound of Interest

Compound Name: (S)-2-Acetoxy-2-phenylacetic Acid

CAS No.: 7322-88-5

Cat. No.: B1665426 Get Quote

Executive Summary
Compound: (S)-2-Acetoxy-2-phenylacetic Acid Synonyms: (S)-O-Acetylmandelic acid; (S)-α-

Acetoxyphenylacetic acid CAS: 7322-88-5 Molecular Formula: C₁₀H₁₀O₄ Molecular Weight:

194.18 g/mol [1][2][3][4]

(S)-2-Acetoxy-2-phenylacetic acid is a critical chiral synthon and resolving agent used

extensively in the pharmaceutical industry. It serves as a derivatizing agent for the

determination of enantiomeric purity in alcohols and amines via NMR spectroscopy (Mosher's

acid analog principle) and acts as a key intermediate in the synthesis of semi-synthetic

penicillins and cephalosporins.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS)

and quality control of this compound, emphasizing the distinction between the (S)-enantiomer

and its racemic or (R)-counterparts.

Structural Logic & Stereochemistry
The molecule consists of a phenyl group attached to a chiral center (C2), which bears a

carboxylic acid moiety and an acetoxy group. The (S)-configuration is defined by the spatial

arrangement of these groups.
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Stereochemical Integrity: The (S)-enantiomer is dextrorotatory (+). The preservation of the

chiral center during synthesis (acetylation of (S)-mandelic acid) is critical.

Conformational Locking: In solution (CDCl₃), the acetoxy group induces a specific

anisotropic environment, which is the basis for its utility as a chiral shift reagent.

Synthesis & Purification Workflow
To understand the spectral impurities, one must understand the genesis of the compound. The

standard synthesis involves the acetylation of (S)-mandelic acid.
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Figure 1: Synthesis workflow for (S)-2-Acetoxy-2-phenylacetic acid. Critical control points

include temperature control to prevent racemization and acid washing to remove pyridine

catalysts.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR data presented below is calibrated for CDCl₃ (Deuterated Chloroform).

1H NMR (Proton)
The spectrum is characterized by a distinct singlet for the chiral methine proton, which is

significantly deshielded compared to the parent mandelic acid due to the electron-withdrawing

acetoxy group.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Context

10.50 - 11.50 Broad Singlet 1H -COOH

Carboxylic acid

proton. Shift

varies with

concentration

and water

content.

7.35 - 7.50 Multiplet 5H Ar-H

Phenyl ring

protons.[5] Often

appears as two

overlapping sets

(ortho vs

meta/para).

5.95 Singlet 1H Ar-CH-OAc

Chiral center

proton.

Deshielded

(downfield)

relative to

mandelic acid

(~5.2 ppm).

2.20 Singlet 3H -COCH₃
Acetyl methyl

group.

Application Note: Trace acetic acid (impurity) appears at ~2.10 ppm. If the integration of the

signal at 2.20 ppm is >3.0 relative to the methine proton, solvent trapping or free acetic acid

contamination is present.

13C NMR (Carbon)
The 13C spectrum confirms the presence of two distinct carbonyl environments.
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Chemical Shift (δ,
ppm)

Assignment Type Notes

174.5 -COOH Acid Carbonyl Most downfield signal.

170.2 -OCOCH₃ Ester Carbonyl
Distinct from acid

carbonyl.

133.5 Ar-C (Ipso) Quaternary
Connection point to

chiral center.

129.3, 128.8, 127.5 Ar-C CH (Aromatic)
Ortho, meta, and para

carbons.

74.1 Ar-CH-OAc CH (Chiral)

Diagnostic peak for

substitution at the

alpha position.

20.6 -COCH₃ CH₃ Acetyl methyl carbon.

Infrared Spectroscopy (FT-IR)
IR analysis is the primary method for confirming the esterification of the hydroxyl group.
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Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Diagnostic Value

2800 - 3200 O-H Stretch (Broad) Carboxylic Acid

Indicates free acid

moiety (distinct from

alcohol OH which is

sharper).

1745 - 1755 C=O Stretch Ester

Critical: Confirms

acetylation. Absent in

starting mandelic acid.

1715 - 1725 C=O[5][6] Stretch Carboxylic Acid

Overlaps slightly with

ester but usually

resolvable as a

shoulder or distinct

peak.

1230 - 1250 C-O Stretch Acetate Ester
Strong "C-O-C"

asymmetric stretch.

690 - 750 C-H Bending Mono-sub. Benzene

Characteristic "out-of-

plane" bending for

monosubstituted

aromatic rings.

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (M+): 194 m/z

The fragmentation pattern is driven by the stability of the benzyl/tropylium cation and the facile

loss of the acetyl group.
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Figure 2: Proposed fragmentation pathway for (S)-O-Acetylmandelic acid. The base peak is

typically m/z 91 (Tropylium) or m/z 134 depending on ionization energy.

Quality Control & Optical Purity
For researchers using this compound as a chiral resolving agent, chemical purity is insufficient;

optical purity is paramount.

Polarimetry (Specific Rotation)
This is the "Go/No-Go" test for stereochemistry.

Standard Value:
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(

, Acetone) [1].

Note: The (R)-enantiomer exhibits a rotation of

.[3] A rotation value significantly lower than +150° (e.g., +100°) indicates partial racemization
during synthesis or storage.

Chiral HPLC Method
To quantify Enantiomeric Excess (ee%), use the following parameters:

Column: Chiralcel OD-H or AD-H (Daicel).

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% TFA (Trifluoroacetic acid).

Why TFA? The acidic additive suppresses the ionization of the carboxylic acid, preventing

peak tailing and ensuring sharp resolution.

Detection: UV @ 254 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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